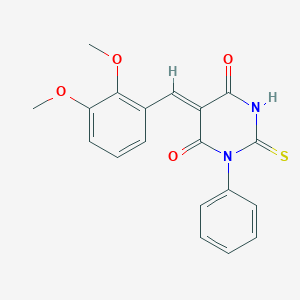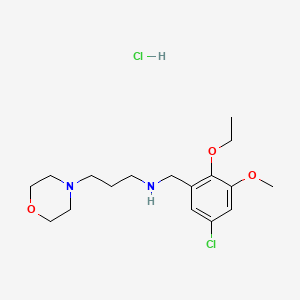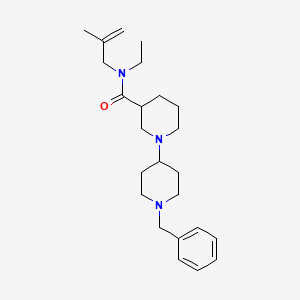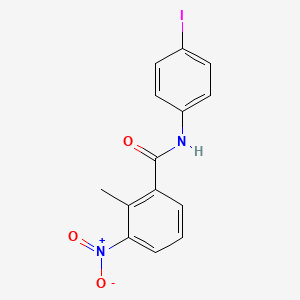![molecular formula C26H41N3 B6132127 1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)
1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its regulation plays a crucial role in various physiological and pathological processes. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety.
Wirkmechanismus
1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine exerts its pharmacological effects by inhibiting GABA transaminase, which is responsible for the degradation of GABA. By blocking GABA transaminase, 1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and inhibition of neuronal activity.
Biochemical and Physiological Effects
1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine has been shown to increase the levels of GABA in various brain regions, including the cortex, hippocampus, and striatum. This leads to the inhibition of neuronal activity and the modulation of various physiological processes, such as sleep, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine has several advantages as a research tool, including its high potency and selectivity for GABA transaminase inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine has some limitations, such as its short half-life and the need for frequent dosing.
Zukünftige Richtungen
There are several potential future directions for research on 1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine. One area of interest is the development of more potent and selective GABA transaminase inhibitors with longer half-lives and improved pharmacokinetic profiles. Another area of interest is the investigation of the effects of 1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine on other neurotransmitter systems, such as dopamine and glutamate. Additionally, further clinical trials are needed to determine the safety and efficacy of 1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine for the treatment of various neurological disorders.
Synthesemethoden
1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine can be synthesized through a multi-step process involving the condensation of 1,2,3,6-tetrahydro-4-pyridinecarboxylic acid with 1-cyclohexylpiperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the cyclization of the intermediate with 2,5-dimethoxytetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine has been widely studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine has demonstrated anticonvulsant, anxiolytic, and anti-addictive effects. Moreover, 1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine has shown promising results in clinical trials for the treatment of cocaine addiction and alcohol use disorder.
Eigenschaften
IUPAC Name |
1-cyclohexyl-2-[1-(2-phenylethyl)piperidin-4-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3/c1-3-8-22(9-4-1)13-17-27-18-14-24(15-19-27)29-21-20-28-16-7-12-25(28)26(29)23-10-5-2-6-11-23/h1,3-4,8-9,23-26H,2,5-7,10-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVFYWFHQFROLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2C4CCN(CC4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![phenyl [2,2-dimethyl-6-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B6132081.png)
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)
![1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidin-3-ol](/img/structure/B6132098.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6132099.png)



![3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6132139.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-[(5-methyl-2-furyl)methyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6132140.png)
amino]-4-oxobutanoate](/img/structure/B6132142.png)
![N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide](/img/structure/B6132143.png)